Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of bromine, dichlorobenzyl, and ethyl ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the bromination of a thiazole precursor, followed by esterification and benzylation reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Scientific Research Applications
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the bromine and dichlorobenzyl groups may enhance its binding affinity to certain proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-5-methylthiazole-4-carboxylate
- Ethyl 4-bromo-5-thiazolecarboxylate
- 2-Bromo-1,3-thiazole
Uniqueness
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate stands out due to the presence of the dichlorobenzyl group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H10BrCl2NO2S |
---|---|
Molecular Weight |
395.1 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(2,4-dichlorophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10BrCl2NO2S/c1-2-19-12(18)11-10(17-13(14)20-11)5-7-3-4-8(15)6-9(7)16/h3-4,6H,2,5H2,1H3 |
InChI Key |
FSBHXIPVBCDNTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.